molecular formula C5H7B B3191133 (3E)-5-bromopenta-1,3-diene CAS No. 52022-82-9

(3E)-5-bromopenta-1,3-diene

Cat. No. B3191133
M. Wt: 147.01 g/mol
InChI Key: LGKANOVVJSORFA-ONEGZZNKSA-N
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Patent
US05271864

Procedure details

n-bromosuccinimide (5.34 g) is added to a solution of isoprene (2.45 g) in carbon tetrachloride (100 ml), and the solution is stirred for 24 hours. The product and solvent are then fractionally distilled away from the succinimide, resulting in a partially concentrated solution of c-bromomethylbutadiene. The bromomethylbutadiene solution is chilled (-20° C.), and a 2N tetrahydrofuran solution of butylmagnesium bromide (15 ml) is then added. After stirring for 4 hours, the solution is treated with a 1 M phosphate buffer solution (pH 7). The organic layer is dried over sodium sulfate, and the reaction mixture is fractionally distilled to produce the product, 2-pentyl-1,3-butadiene, as a non-viscous liquid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
butylmagnesium bromide
Quantity
15 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH:3]=[CH:4][CH:5]=[CH2:6].[CH2:7]([Mg]Br)[CH2:8][CH2:9][CH3:10].P([O-])([O-])([O-])=O>O1CCCC1>[CH2:2]([C:8]([CH:9]=[CH2:10])=[CH2:7])[CH2:3][CH2:4][CH2:5][CH3:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC=CC=C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)([O-])([O-])[O-]
Step Three
Name
butylmagnesium bromide
Quantity
15 mL
Type
reactant
Smiles
C(CCC)[Mg]Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the reaction mixture is fractionally distilled

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(CCCC)C(=C)C=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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